molecular formula C16H13N3O6S B2580452 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide CAS No. 899757-92-7

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide

Cat. No.: B2580452
CAS No.: 899757-92-7
M. Wt: 375.36
InChI Key: WFIQMXZHXWXODE-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a benzo[d]isothiazole ring system with a dioxido and oxo functional group, as well as a nitrophenyl and propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzo[d]isothiazole core, which can be achieved through the cyclization of ortho-aminothiophenol derivatives with suitable electrophiles

The nitrophenyl group can be introduced via nitration of an appropriate aromatic precursor, followed by coupling with the benzo[d]isothiazole intermediate. The final step involves the formation of the propanamide moiety, which can be achieved through amidation reactions using reagents like carbodiimides or acid chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation, metal hydrides (e.g., sodium borohydride).

    Substitution: Halogens, nitrating agents, sulfonating agents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the amide bond would produce a carboxylic acid and an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Investigating its biological activity, including potential antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Exploring its use as a drug candidate or as a lead compound for the development of new therapeutics.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and benzo[d]isothiazole moieties suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide: Similar structure but with the nitro group in a different position, potentially affecting its properties.

    2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-chlorophenyl)propanamide: Contains a chloro group instead of a nitro group, which could influence its reactivity and interactions.

Uniqueness

The unique combination of functional groups in 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide, particularly the presence of both the nitrophenyl and benzo[d]isothiazole moieties, distinguishes it from similar compounds. This unique structure may confer specific reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-10(15(20)17-11-5-4-6-12(9-11)19(22)23)18-16(21)13-7-2-3-8-14(13)26(18,24)25/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIQMXZHXWXODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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